Structural Determinants of Target Engagement: Ethyl-Linker vs. Direct N-Aryl Indazole-Benzamide Connectivity in GluA2 and HSP90 Binding Sites
The defining structural feature of the target compound is the ethylene (–CH2CH2–) spacer linking the indazole N1 to the benzamide carbonyl. In the closest crystallographically characterized analog, N,N-dimethyl-4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzamide (PDB: 2XX8), the benzamide is directly attached via an N-aryl bond to the indazole N1, resulting in a rigid, planar ligand with two rotatable bonds and a computed logP of approximately 3.3 [1]. The target compound, by contrast, possesses four rotatable bonds between the indazole and benzamide phenyl ring, yielding a predicted logP approximately 0.4–0.7 units lower (estimated 2.6–2.9) and a significantly different electrostatic surface profile due to the exposed secondary amide NH [2]. While no solved crystal structure exists for the target compound, molecular docking into the GluA2 ligand-binding domain (PDB: 2XX8 template) suggests the ethyl spacer enables the benzamide carbonyl to form hydrogen bonds with water networks not accessible to the direct-linked analog, potentially altering binding kinetics and residence time. Direct comparative biochemical data (IC50, Kd) for the target compound are not publicly available as of this writing; the evidence presented is based on class-level structural inference and computational comparison [2].
| Evidence Dimension | Rotatable bond count / Conformational flexibility |
|---|---|
| Target Compound Data | 4 rotatable bonds between indazole N1 and benzamide phenyl; predicted logP ~2.6–2.9; secondary amide NH present |
| Comparator Or Baseline | N,N-dimethyl-4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzamide (PDB: 2XX8): 2 rotatable bonds; logP ~3.3; tertiary amide (no NH) |
| Quantified Difference | Δ rotatable bonds = +2; Δ predicted logP ≈ –0.4 to –0.7 units; unique H-bond donor capacity from secondary amide NH |
| Conditions | Structural comparison by SMILES analysis and computational prediction; reference PDB: 2XX8 (X-ray, 2.2 Å, Rat GluA2 LBD) |
Why This Matters
The additional conformational flexibility and hydrogen-bond donor capacity directly impact binding mode hypotheses, off-rate predictions, and aqueous solubility, making this compound a distinct chemical probe for investigating linker-length SAR within tetrahydroindazole programs.
- [1] Ward, S.E., Harries, M., Aldegheri, L. et al. (2010). PDB ID: 2XX8. Crystal structure of N,N-dimethyl-4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzamide in complex with the ligand binding domain of the Rat GluA2 receptor and glutamate at 2.2 Å resolution. Deposited 2010-11-09. View Source
- [2] SMILES-based property prediction: N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide (SMILES: C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CC=C3)C(F)(F)F) vs. N,N-dimethyl-4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzamide. Calculated using standard cheminformatics tools (ALOGPS, XLogP3). View Source
